

barium dichromate reaction conditions optimization

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Compound Focus: Barium dichromate

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Barium Dichromate: Key Properties & reactions

Common Name: Barium dichromate [1] **Chemical Formula:** BaCr₂O₇ [1] **CAS Number:** 13477-01-5 [1]

Solubility and Chromate-Dichromate Equilibrium

A fundamental aspect of working with **barium dichromate** involves its relationship with barium chromate (BaCrO₄) and the pH-dependent equilibrium in solution.

- **Relative Solubility:** Barium dichromate (BaCr₂O₇) is generally **more soluble** than barium chromate (BaCrO₄) [2]. This is because the dichromate ion is larger and has a lower charge density, leading to weaker ionic bonds and more favorable dissolution [2].
- **Acid-Base Equilibrium:** Chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a dynamic equilibrium that is highly sensitive to pH [3] [4] [5]. This principle is critical for understanding and controlling reactions.
 - In **basic or neutral** conditions, the yellow **chromate (CrO₄²⁻)** ion is favored [3] [5].
 - In **acidic** conditions, the orange **dichromate (Cr₂O₇²⁻)** ion is favored [3] [5]. The reaction is reversible: $2\text{CrO}_4^{2-} + 2\text{H}^+ \rightleftharpoons \text{Cr}_2\text{O}_7^{2-} + \text{H}_2\text{O}$ [3].

The following table compares the two related barium compounds:

Property	Barium Chromate (BaCrO ₄)	Barium Dichromate (BaCr ₂ O ₇)
Solubility	Less soluble [2]	More soluble [2]
Ion in Crystal	Chromate (CrO ₄ ²⁻)	Dichromate (Cr ₂ O ₇ ²⁻)
Typical Form	Yellow precipitate [3]	Soluble salt [2]
Primary Use	--	Mild oxidizing agent [6]

A Key Application: Oxidation of Alcohols

Peer-reviewed literature indicates that **barium dichromate** serves as a **mild oxidizing agent** in organic synthesis [6].

- **Reaction:** It selectively oxidizes primary and secondary alcohols to their corresponding carbonyl compounds (aldehydes and ketones) [6].
- **Key Advantage:** A major benefit is that **over-oxidation does not occur**; primary alcohols stop at the aldehyde stage without proceeding further to carboxylic acids [6].
- **Reaction Conditions:** This oxidation is performed in **non-aqueous polar aprotic media** [6].
- **Efficiency:** Benzylic primary and secondary alcohols are oxidized faster and more efficiently [6].

Critical Safety Information

Chromium (VI) compounds, which include chromates and dichromates, are classified as **human carcinogens** [5]. They pose serious health risks through inhalation, skin contact, and ingestion. Proper personal protective equipment (PPE) and engineering controls (like a fume hood) are **absolutely essential** when handling these substances [5].

Suggested Troubleshooting Guide Topics

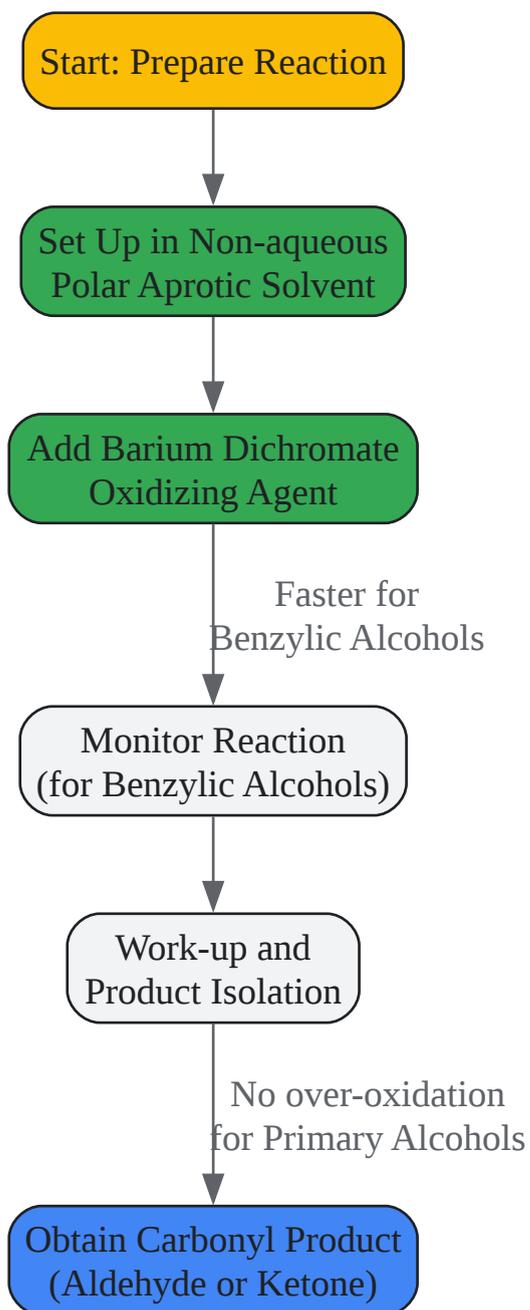
To build out your technical support center, here are some potential FAQ questions derived from the available information:

- **Q:** Why does my barium chromate precipitate dissolve when I add a strong acid like HCl or HNO₃?

- **A:** The acid protonates the chromate ions, shifting the equilibrium to form more soluble dichromate ions, dissolving the precipitate [3] [4].
- **Q:** I am trying to oxidize a primary alcohol to an aldehyde but get a carboxylic acid instead. How can I prevent over-oxidation?
 - **A:** Consider using **barium dichromate** in a non-aqueous polar aprotic solvent, as it is known to selectively oxidize primary alcohols to aldehydes without over-oxidation [6].
- **Q:** Why is there no color change when I add sulfuric acid to a mixture containing barium chromate?
 - **A:** This could be due to the absence of free chromate ions in solution (they are all precipitated as BaCrO_4). Additionally, sulfuric acid may lead to the formation of barium sulfate, which can coat the chromate precipitate and inhibit its reaction [3].

Experimental Workflow for Oxidation

The diagram below outlines a general workflow for using **barium dichromate** in oxidation reactions, based on the information available.



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